N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide
CAS No.: 1436131-99-5
Cat. No.: VC4566219
Molecular Formula: C15H18N2OS
Molecular Weight: 274.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436131-99-5 |
|---|---|
| Molecular Formula | C15H18N2OS |
| Molecular Weight | 274.38 |
| IUPAC Name | N-(cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C15H18N2OS/c1-12-4-6-13(7-5-12)19-15(8-2-3-9-15)14(18)17-11-10-16/h4-7H,2-3,8-9,11H2,1H3,(H,17,18) |
| Standard InChI Key | QZIZYZCZMVQCDS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2(CCCC2)C(=O)NCC#N |
Introduction
Synthesis
The synthesis of N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide typically involves multi-step organic transformations. A plausible pathway includes:
-
Thioether Formation: Reaction of a cyclopentane derivative with a 4-methylphenyl thiol to introduce the sulfanyl group.
-
Carboxamide Introduction: Conversion of the cyclopentane intermediate to a carboxylic acid derivative, followed by amidation to yield the carboxamide group.
-
Cyanomethyl Group Addition: Alkylation with a cyanomethyl reagent (e.g., bromomethane cyanide) under basic conditions.
Analytical Confirmation
The structure can be confirmed using:
-
NMR Spectroscopy (¹H and ¹³C): Identification of characteristic chemical shifts for methyl, aromatic, and amide protons.
-
Mass Spectrometry (MS): Molecular ion peak at m/z = 274.
-
Infrared Spectroscopy (IR): Peaks corresponding to -NH (amide), -CN (nitrile), and -C=S groups.
Potential Applications
This compound belongs to the class of carboxamide derivatives, which have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Relevance
Carboxamides are known for their biological activity, including:
-
Anti-inflammatory properties: Similar compounds have shown potential as inhibitors of enzymes like 5-lipoxygenase.
-
Anticancer activity: Structural analogs targeting signaling pathways in hyperproliferative diseases.
Agrochemical Use
Carboxamides are often explored as fungicides or herbicides due to their ability to disrupt biological processes in pests or pathogens.
Table 2: Spectroscopic Data
| Technique | Observations |
|---|---|
| ¹H-NMR | Signals for aromatic protons (~7 ppm), methyl (~2 ppm), and amide (~8 ppm) |
| ¹³C-NMR | Peaks for nitrile carbon (~120 ppm) and carbonyl carbon (~170 ppm) |
| IR Spectroscopy | Bands at ~3300 cm⁻¹ (NH stretch), ~2200 cm⁻¹ (CN stretch), ~1650 cm⁻¹ (C=O stretch) |
| Mass Spectrometry | Molecular ion peak at m/z = 274 |
Research Implications
This compound has not been extensively studied but holds promise for further exploration due to its structural features:
-
The cyanomethyl group offers synthetic flexibility for derivatization.
-
The thioether linkage may enhance lipophilicity, aiding membrane permeability in biological systems.
-
The carboxamide functionality is critical for hydrogen bonding in enzyme active sites.
Further studies could involve:
-
In silico docking studies to predict biological targets.
-
In vitro assays to evaluate pharmacological activity.
-
Toxicological assessments to determine safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume